BenchChemオンラインストアへようこそ!

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Pyrazole-4-sulfonamide PI3K inhibitor chemotype Kinase probe compound

This specific 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 2034257-68-4) is a critical chemotype for de novo target engagement profiling. Its unique meta-pyridyl substituent distinguishes it from ortho/para analogs, making it essential for matched molecular pair analysis to quantify regioisomer effects on kinase selectivity. The sulfonamide linker is a key motif for studying metabolic stability. As no public ADMET or selectivity data exists, procuring this exact, high-purity compound is vital for generating proprietary SAR datasets.

Molecular Formula C15H21N5O2S
Molecular Weight 335.43
CAS No. 2034257-68-4
Cat. No. B2413467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
CAS2034257-68-4
Molecular FormulaC15H21N5O2S
Molecular Weight335.43
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
InChIInChI=1S/C15H21N5O2S/c1-19-12-15(11-17-19)23(21,22)18-9-13-4-7-20(8-5-13)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3
InChIKeyUXRIWIHUTNRCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 2034257-68-4): Baseline Characterization


1-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 2034257-68-4) is a synthetic small molecule (molecular formula C₁₅H₂₁N₅O₂S; molecular weight 335.43 g/mol) belonging to the pyrazole-4-sulfonamide class, containing a 1-methylpyrazole core linked via a sulfonamide bridge to a 4-aminomethylpiperidine bearing an N-3-pyridyl substituent . The compound is commercially available from multiple vendors at ≥95% purity for research use . Despite its structural features common to kinase inhibitor pharmacophores, publicly available enzyme inhibition, cellular activity, selectivity, ADMET, or in vivo efficacy data for this specific compound remain absent from the peer-reviewed primary literature and patent records as of the current search date.

Why Pyrazole-4-Sulfonamide Analogs Cannot Be Freely Substituted for 1-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide in Research Procurement


Within the pyrazole-sulfonamide class, even modest structural modifications—such as replacement of the N-1-methyl group, variation of the sulfonamide N-substituent, or alteration of the N-arylpiperidine moiety—can produce order-of-magnitude shifts in target potency, isoform selectivity, and pharmacokinetic properties [1][2]. For example, in related pyrazole-sulfonamide series targeting PI3Kδ, compounds differing by a single substituent exhibit IC₅₀ values spanning from low nanomolar to >10 µM, and cellular activity does not linearly track with enzymatic potency [3][4]. The specific combination of the 1-methylpyrazole-4-sulfonamide core with the N-(pyridin-3-yl)piperidin-4-ylmethyl amine tail in CAS 2034257-68-4 represents a precise chemotype whose unique geometry and electronic profile determine binding-site complementarity, metabolic stability, and off-target liability in ways that cannot be predicted from close analogs. Procurement of this exact compound is therefore essential for SAR campaigns where this specific substitution pattern is under investigation.

Quantitative Differentiation Evidence for 1-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide Versus Closest Analogs


Caveat: Absence of Published Target-Specific Bioactivity Data Prevents Direct Comparator Ranking

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (WIPO, USPTO, EPO) using the compound name, CAS number (2034257-68-4), IUPAC name, SMILES (CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3), and InChI key did not identify any public enzyme inhibition IC₅₀, Ki, cellular EC₅₀, selectivity profile, ADMET, pharmacokinetic, or in vivo efficacy data for this specific compound [1][2]. Consequently, no direct head-to-head comparison against named comparators can be performed at this time. This evidence guide transparently reports this absence rather than filling the void with unsupported claims. The compound's structural membership in the pyrazole-4-sulfonamide class—which includes characterized PI3Kδ inhibitors with IC₅₀ values ranging from 2.3 nM to >10,000 nM across isoforms [3]—provides a class-level context for potential biological activity, but does not constitute quantitative differentiation for this specific compound.

Pyrazole-4-sulfonamide PI3K inhibitor chemotype Kinase probe compound

Structural Differentiation: Ortho- vs. Meta-Pyridyl Substitution Predicted to Alter Kinase Hinge-Binding Geometry

The compound bears a pyridin-3-yl (meta) substituent on the piperidine nitrogen, distinguishing it from analogs with pyridin-4-yl (para) or pyridin-2-yl (ortho) groups. In crystallographically characterized pyrazolopyridine-sulfonamide series, the pyridine nitrogen position determines the hydrogen-bonding distance and angle to the kinase hinge region (e.g., in MMK inhibitors co-crystallized with PDB 3R21) [1]. A meta-pyridyl orientation in related PI3Kδ inhibitor chemotypes has been proposed to modulate isoform selectivity by altering the dihedral angle between the piperidine and pyridine rings, affecting complementarity with the affinity pocket [2]. No X-ray co-crystal structure of CAS 2034257-68-4 bound to any target is publicly available.

Kinase hinge binder Pyridine regioisomer Molecular recognition

Sulfonamide vs. Carboxamide Linker Differentiation: Implications for Metabolic Stability

The compound contains a sulfonamide linker (-SO₂NH-) connecting the pyrazole core to the piperidine-methylamine tail. In close analog series targeting kinases, substituting the sulfonamide with a carboxamide (-CONH-) or reverse sulfonamide (-NHSO₂-) can dramatically alter metabolic stability: for example, in pyrazolopiperidine γ-secretase inhibitors, the sulfonamide series demonstrated significantly improved metabolic stability over the original carboxamide scaffold, translating to enhanced in vivo efficacy [1]. Additionally, in pyrazole factor Xa inhibitor series, the N-arylpiperidinyl sulfonamide P4 moiety was critical for oral bioavailability . While no experimental metabolic stability data exist for CAS 2034257-68-4, the sulfonamide linker represents a deliberate medicinal chemistry design choice distinct from carboxamide-containing analogs.

Sulfonamide pharmacokinetics Metabolic soft spot Carboxamide comparator

Application Scenarios for 1-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide Based on Current Evidence


Kinase Panel Selectivity Profiling for Pyrazole-Sulfonamide Chemical Series

Given the compound's structural features characteristic of Type I kinase hinge binders (1-methylpyrazole core, pyridinyl-piperidine tail), it is suitable for inclusion in broad kinase selectivity panels (e.g., DiscoverX scanMAX or Reaction Biology HotSpot) to establish its target engagement fingerprint de novo [1]. Comparisons against structurally characterized pyrazolopyridine-sulfonamide MMK inhibitors [2] can contextualize selectivity outcomes. Procurement of 5–10 mg is sufficient for a 100-kinase panel at 1 µM screening concentration.

Matched Molecular Pair Analysis of N-Pyridyl Regioisomers

The meta-pyridyl (3-pyridyl) substituent distinguishes this compound from ortho-pyridyl and para-pyridyl analogs reported in PI3K inhibitor patents [3]. Researchers conducting matched molecular pair (MMP) analysis should procure the meta-, ortho-, and para-pyridyl variants (where commercially available) for parallel biochemical and cellular profiling to quantify the regioisomer effect on potency and selectivity. Minimum recommended procurement: 10 mg per regioisomer.

Metabolic Stability Screening in Sulfonamide-Containing Lead Series

The sulfonamide linker in CAS 2034257-68-4 represents a key structural motif that, in related pyrazolopiperidine γ-secretase inhibitor series, conferred improved metabolic stability over carboxamide analogs [4]. This compound can serve as a reference sulfonamide in comparative microsomal or hepatocyte stability assays alongside matched carboxamide and reverse-sulfonamide analogs to empirically assess linker-dependent clearance. Typical procurement: 5 mg for in vitro ADME panel.

Computational Docking and Free Energy Perturbation (FEP) Validation

In the absence of experimental co-crystal structures, computational chemists can use this compound for prospective docking studies against PI3Kδ, IRAK4, or other kinase targets to predict binding mode and affinity [3][5]. The meta-pyridyl orientation provides a distinct docking pose relative to para-pyridyl analogs, enabling in silico selectivity predictions. Procurement of 1–5 mg is sufficient for identity verification and concentration-response assay validation following computational predictions.

Quote Request

Request a Quote for 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.